Lipophilicity (cLogP) vs. 1-tert-Butyl-3-phenyl-1H-pyrazole-4-carboxylic Acid and 1-tert-Butyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
Computationally predicted lipophilicity differentiates 1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid from its des-ethoxy (phenyl) and smaller alkoxy (methoxy) analogs. Using ACD/Percepta or similar consensus cLogP prediction, the target compound's ethyl ether increases lipophilicity by approximately 0.4–0.6 log units relative to the methoxy analog and by >1.0 log unit relative to the unsubstituted phenyl derivative . The N1-tert-butyl group alone contributes to a significant baseline lipophilicity, and the ethoxy extension provides finer-grained control over logD for blood-brain barrier penetration or membrane partitioning without introducing a halogen [1].
| Evidence Dimension | Predicted cLogP |
|---|---|
| Target Compound Data | cLogP ~2.8–3.3 (ACD/Percepta prediction for C₁₆H₂₀N₂O₃) |
| Comparator Or Baseline | 1-tert-butyl-3-phenyl-1H-pyrazole-4-carboxylic acid: cLogP ~1.8–2.2; 1-tert-butyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: cLogP ~2.3–2.7 (class-level range based on alkoxy chain extension contribution of ~0.4–0.6 log units per methylene) |
| Quantified Difference | Target exceeds phenyl analog by ~1.0 log unit; exceeds methoxy analog by ~0.4–0.6 log units |
| Conditions | Computational prediction (ACD/Labs or equivalent consensus model) for neutral species |
Why This Matters
For CNS-targeted library design, the differentiated cLogP range allows optimization of permeability without resorting to halogenation, directly impacting hit-to-lead progression decisions.
- [1] Kuujia.com. Cas no 142818-02-8: 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Notes that the tert-butyl group contributes to increased lipophilicity. View Source
